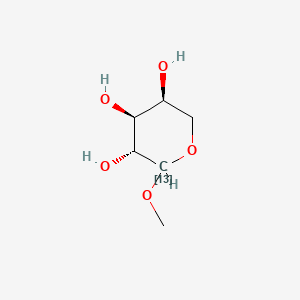

Methyl L-Arabinopyranoside-13C

Description

BenchChem offers high-quality Methyl L-Arabinopyranoside-13C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl L-Arabinopyranoside-13C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12O5 |

|---|---|

Molecular Weight |

165.15 g/mol |

IUPAC Name |

(3R,4S,5S)-2-methoxy(213C)oxane-3,4,5-triol |

InChI |

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6?/m0/s1/i6+1 |

InChI Key |

ZBDGHWFPLXXWRD-OMMRTODFSA-N |

Isomeric SMILES |

CO[13CH]1[C@@H]([C@H]([C@H](CO1)O)O)O |

Canonical SMILES |

COC1C(C(C(CO1)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Methyl L-Arabinopyranoside-¹³C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl L-Arabinopyranoside-¹³C, a stable isotope-labeled carbohydrate derivative. This compound serves as a crucial intermediate in the synthesis of isotopically labeled natural products, such as the mycotoxin Patulin, facilitating its use as an internal standard in stable isotope dilution assays[1]. The primary synthetic route involves the acid-catalyzed reaction of L-arabinose with ¹³C-labeled methanol (B129727), a process known as the Fischer glycosidation.

Core Synthetic Strategy: Fischer Glycosidation

The most direct and established method for the synthesis of Methyl L-Arabinopyranoside-¹³C is the Fischer glycosidation of L-(+)-arabinose. This reaction involves treating the unprotected monosaccharide with an excess of ¹³C-labeled methanol in the presence of an acid catalyst. The process typically yields a mixture of anomers (α and β) and ring forms (pyranoside and furanoside), with the thermodynamically more stable methyl α-L-arabinopyranoside often being the major product under equilibrium conditions.

The introduction of the ¹³C label is achieved by utilizing ¹³C-methanol as the reagent, which incorporates the isotopic label into the methoxy (B1213986) group at the anomeric center.

Experimental Protocol: Synthesis of Methyl α-L-Arabinopyranoside-¹³C

This protocol is adapted from the established synthesis of unlabeled methyl α-L-arabinopyranoside, a precursor in the synthesis of labeled patulin[1].

Materials:

-

L-(+)-Arabinose

-

¹³C-Methanol

-

Acetyl Chloride

-

Anhydrous Sodium Carbonate or Pyridine (B92270) (for neutralization)

-

Diatomaceous earth (e.g., Celite®)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve L-(+)-arabinose in ¹³C-methanol.

-

Acid Catalysis: Carefully add acetyl chloride dropwise to the stirred solution. Acetyl chloride reacts with methanol to generate anhydrous hydrogen chloride in situ, which serves as the acid catalyst.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours (e.g., 7 hours) to allow the reaction to reach equilibrium[1].

-

Neutralization: After cooling to room temperature, neutralize the acidic solution by the slow addition of a base such as anhydrous sodium carbonate or pyridine until the solution is neutral to pH paper.

-

Filtration: Filter the mixture through a pad of diatomaceous earth to remove the precipitated salts. Wash the filter cake with a small amount of methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude syrup.

-

Purification: The crude product, a mixture of glycosides, can be purified by column chromatography on silica (B1680970) gel to isolate the desired Methyl L-Arabinopyranoside-¹³C isomers. The α-anomer is often crystalline and can sometimes be purified by recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for a typical synthesis, based on the literature for the unlabeled analogue[1]. Yields for the ¹³C-labeled synthesis are expected to be comparable.

| Parameter | Value | Reference |

| Starting Material | L-(+)-Arabinose | [1] |

| Reagent | ¹³C-Methanol | - |

| Catalyst | Acetyl Chloride (generating HCl in situ) | [1] |

| Reaction Time | 7 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Expected Overall Yield | Variable, depends on purification efficiency | - |

Experimental Workflow

Caption: Synthetic workflow for Methyl L-Arabinopyranoside-¹³C.

References

Unraveling the Structure of Methyl L-Arabinopyranoside-13C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the structure elucidation of Methyl L-Arabinopyranoside-13C. Designed for professionals in research and drug development, this document details the experimental protocols, quantitative data analysis, and logical workflows necessary for the precise characterization of this isotopically labeled monosaccharide derivative.

Introduction

Methyl L-Arabinopyranoside-13C is an isotopically labeled carbohydrate of significant interest in various biochemical and metabolic studies. The incorporation of a stable isotope, Carbon-13 (¹³C), at a specific or uniform position within the molecule allows for non-invasive tracking and quantification in complex biological systems using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Accurate structural elucidation is paramount to ensure the purity and integrity of the labeled compound, thereby guaranteeing the reliability of experimental outcomes. This guide outlines the key steps and data required for this critical characterization.

Synthesis of Methyl L-Arabinopyranoside-13C

The synthesis of Methyl L-Arabinopyranoside-13C typically involves the reaction of a ¹³C-labeled L-arabinose precursor with methanol (B129727) under acidic conditions. The general workflow for this synthesis is depicted below.

A Technical Guide to the Natural Abundance of ¹³C in Arabinose for Researchers and Drug Development Professionals

Introduction

Arabinose, a pentose (B10789219) sugar integral to the structure of various biopolymers such as hemicellulose and pectin, plays a significant role in plant biology and has emerging applications in the pharmaceutical industry. Understanding the natural isotopic composition of arabinose, specifically the abundance of the stable isotope carbon-13 (¹³C), is crucial for a range of scientific applications, including metabolic flux analysis, authentication of natural products, and environmental tracer studies. This technical guide provides an in-depth overview of the natural abundance of ¹³C in arabinose, detailing the factors that influence it, the experimental protocols for its determination, and its relevance in scientific research.

The Fundamentals of ¹³C Natural Abundance

Carbon exists naturally in two stable isotopic forms: the highly abundant ¹²C (~98.9%) and the much rarer ¹³C (~1.1%). The precise ratio of these isotopes in a given sample is not constant and can vary due to isotopic fractionation during physical, chemical, and biological processes. These variations, though small, are significant and measurable, providing a "fingerprint" of the sample's origin and history.

The natural abundance of ¹³C is typically expressed in "delta" notation (δ¹³C) in parts per thousand (‰ or per mil) relative to an international standard, Vienna Pee Dee Belemnite (VPDB). The formula for calculating δ¹³C is:

δ¹³C (‰) = [ (¹³C/¹²C)sample / (¹³C/¹²C)standard - 1 ] * 1000

A more positive δ¹³C value indicates a higher abundance of ¹³C in the sample compared to the standard, while a more negative value signifies a lower abundance.

Factors Influencing ¹³C Natural Abundance in Arabinose

The primary determinant of the ¹³C natural abundance in arabinose is the photosynthetic pathway of the source plant. Plants are broadly categorized into three main types based on their carbon fixation pathways: C3, C4, and Crassulacean Acid Metabolism (CAM).[1][2]

-

C3 Plants: The majority of plants, including trees, rice, and wheat, utilize the C3 pathway. The primary CO₂-fixing enzyme, RuBisCO, strongly discriminates against ¹³CO₂, resulting in plant tissues that are depleted in ¹³C. C3 plants typically exhibit δ¹³C values ranging from -24‰ to -34‰.[1]

-

C4 Plants: Plants adapted to hot, arid conditions, such as maize, sugarcane, and sorghum, use the C4 pathway. The initial CO₂-fixing enzyme, PEP carboxylase, shows less discrimination against ¹³CO₂. Consequently, C4 plants have higher δ¹³C values, generally ranging from -10‰ to -15‰.[1]

-

CAM Plants: Succulents and other plants in arid environments employ CAM photosynthesis, which allows them to fix CO₂ at night. Their δ¹³C values can vary widely, often overlapping with both C3 and C4 plants, depending on environmental conditions.

As arabinose is a component of plant biomass, its δ¹³C value will reflect the photosynthetic pathway of the plant from which it is derived. Therefore, there is no single universal value for the natural abundance of ¹³C in arabinose.

Table 1: Expected δ¹³C Values of Arabinose from Different Plant Sources

| Plant Photosynthetic Pathway | Typical δ¹³C Range (‰) | Examples of Arabinose Sources |

| C3 | -24 to -34 | Most trees, fruits, and vegetables |

| C4 | -10 to -15 | Maize, sugarcane |

| CAM | Variable (-10 to -28) | Succulents, pineapple |

Intramolecular ¹³C Distribution in Arabinose

The distribution of ¹³C is not uniform across the carbon skeleton of a monosaccharide molecule. Isotopic fractionation during enzymatic reactions in metabolic pathways leads to position-specific variations in ¹³C abundance. While specific data for arabinose is limited, studies on glucose have shown that certain carbon positions can be enriched or depleted in ¹³C relative to the molecule as a whole.[3][4][5][6] This intramolecular isotopic pattern is a result of the kinetic isotope effects of enzymes involved in carbohydrate metabolism, such as those in the pentose phosphate (B84403) pathway where arabinose is an intermediate.

Experimental Protocols for Determining ¹³C Natural Abundance

The determination of ¹³C natural abundance in arabinose requires specialized analytical techniques capable of high-precision isotope ratio measurements. The two primary methods are Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotope Ratio Mass Spectrometry (IRMS)

IRMS is the most common and precise method for determining the bulk δ¹³C value of a sample. The general workflow involves the following steps:

-

Sample Preparation:

-

Isolation of Arabinose: Arabinose must first be isolated from the plant matrix. This typically involves acid hydrolysis of polysaccharides (e.g., hemicellulose) to release the constituent monosaccharides.

-

Purification: The resulting monosaccharide mixture is then purified using techniques such as chromatography (e.g., high-performance liquid chromatography - HPLC) to obtain pure arabinose.

-

-

Combustion: The purified arabinose sample is combusted at a high temperature (typically >900°C) in the presence of an oxidant (e.g., CuO) to convert all carbon into carbon dioxide (CO₂).

-

Gas Purification: The resulting CO₂ gas is cryogenically or chromatographically purified to remove any other gases.

-

Mass Analysis: The purified CO₂ is introduced into the IRMS. The mass spectrometer separates the different isotopologues of CO₂ (¹²C¹⁶O₂, ¹³C¹⁶O₂, ¹²C¹⁶O¹⁷O) based on their mass-to-charge ratio and measures their respective abundances.

-

Data Analysis: The measured isotope ratios are compared to that of a calibrated reference gas, and the δ¹³C value is calculated.

For position-specific isotope analysis (PSIA) using IRMS, the arabinose molecule must be chemically or enzymatically degraded into smaller fragments, each containing a specific carbon atom of interest, before combustion and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative ¹³C NMR spectroscopy can be used to determine the ¹³C abundance at each specific carbon position within the arabinose molecule.

-

Sample Preparation: A highly purified and concentrated solution of arabinose in a suitable deuterated solvent is required.

-

NMR Data Acquisition:

-

A high-field NMR spectrometer is used to acquire the ¹³C NMR spectrum.

-

To obtain accurate quantitative data, specific acquisition parameters must be employed to ensure that the signal intensity is directly proportional to the number of ¹³C nuclei. This includes:

-

Long relaxation delays (D1) to allow for full relaxation of all carbon nuclei between scans.

-

Use of a proton-decoupling sequence that minimizes the Nuclear Overhauser Effect (NOE), or an inverse-gated decoupling sequence.

-

-

-

Data Processing and Analysis:

-

The acquired spectrum is processed (Fourier transformation, phasing, and baseline correction).

-

The integral of each carbon signal is carefully measured.

-

The relative ¹³C abundance at each position is determined by comparing the integral of that position to the sum of all integrals.

-

Visualizing Experimental Workflows and Pathways

Experimental Workflow for IRMS Analysis

Caption: Generalized workflow for determining the bulk δ¹³C of arabinose using IRMS.

Arabinose in the Pentose Phosphate Pathway

Caption: Simplified diagram of the Pentose Phosphate Pathway showing the position of arabinose.

Conclusion

The natural abundance of ¹³C in arabinose is a variable parameter, primarily dictated by the photosynthetic pathway of the source organism. This characteristic makes δ¹³C analysis a powerful tool for determining the botanical origin of arabinose-containing products. For researchers and drug development professionals, understanding the principles of ¹³C fractionation and the methodologies for its measurement is essential for leveraging this isotopic signature in their respective fields. The experimental protocols outlined in this guide provide a foundation for the accurate determination of ¹³C abundance in arabinose, enabling advancements in metabolic research, quality control, and authentication of natural products.

References

- 1. Natural abundance isotope ratios to differentiate sources of carbon used during tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbon isotope natural abundance (δ 13 C) in grapevine organs is modulated by both water and nitrogen supply | OENO One [oeno-one.eu]

- 3. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intramolecular 13C pattern in hexoses from autotrophic and heterotrophic C3 plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Commercial Suppliers and Applications of Methyl L-Arabinopyranoside-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability and applications of Methyl L-Arabinopyranoside-13C, a stable isotope-labeled monosaccharide crucial for a range of research and development activities. This document details commercial suppliers, available product specifications, and key applications, including its use in metabolic studies and as a precursor in the synthesis of isotopically labeled natural products.

Introduction to ¹³C Isotopic Labeling

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. By replacing carbon-12 (¹²C) atoms with the stable, non-radioactive isotope carbon-13 (¹³C), researchers can track the movement and transformation of compounds through metabolic pathways. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled and unlabeled molecules, providing invaluable insights into cellular metabolism and the mechanism of action of drugs.

Methyl L-Arabinopyranoside-¹³C serves as a valuable tracer for studying pentose (B10789219) metabolism and the biosynthesis of various natural products. Its labeled methyl and arabinose moieties allow for precise tracking within complex biological matrices.

Commercial Suppliers of Methyl L-Arabinopyranoside-¹³C

Several commercial suppliers offer Methyl L-Arabinopyranoside-¹³C and its derivatives. While detailed specifications such as isotopic enrichment and chemical purity often require direct inquiry or a certificate of analysis, the following table summarizes the available information.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Clearsynth | Methyl L-Arabinopyranoside-¹³C | CS-T-96505 | C₅¹³CH₁₂O₅ | 165.15 | Intermediate in the synthesis of labeled Patulin (B190374) (PAT) (P206502).[1] |

| Methyl 3,4-Isopropylidene-b-L-arabinopyranoside-¹³C | CS-T-97306 | C₈¹³CH₁₆O₅ | 205.21 | Intermediate in the synthesis of labeled Patulin (PAT) (P206502).[2] | |

| LGC Standards | Methyl b-L-Arabinopyranoside-¹³C | TRC-M288261 | C₅¹³CH₁₂O₅ | 165.15 | Distributed by LGC, manufactured by Toronto Research Chemicals (TRC). |

| Omicron Biochemicals, Inc. | Custom Synthesis | - | - | - | Offers custom synthesis of ¹³C labeled carbohydrates. Methyl L-Arabinopyranoside-¹³C may be available upon request.[3][4] |

| Cambridge Isotope Laboratories, Inc. | Custom Synthesis | - | - | - | A major supplier of stable isotope-labeled compounds, may offer custom synthesis.[5][6] |

Note: Isotopic enrichment and chemical purity are critical parameters for experimental design. It is highly recommended to request a Certificate of Analysis (CoA) from the supplier for detailed quantitative data.

Key Applications and Experimental Protocols

Methyl L-Arabinopyranoside-¹³C is primarily utilized in two key areas: as a tracer in metabolic flux analysis and as a building block in the chemical synthesis of ¹³C-labeled complex molecules.

Metabolic Tracing Studies

Experimental Protocol: General Procedure for Cellular Metabolic Tracing with a ¹³C-Labeled Monosaccharide

-

Cell Culture: Culture the cells of interest to the desired confluency in standard growth medium.

-

Medium Exchange: Replace the standard medium with a medium containing the ¹³C-labeled monosaccharide (e.g., Methyl L-Arabinopyranoside-¹³C) at a known concentration. The concentration and labeling duration will depend on the specific metabolic pathway and cell type under investigation.

-

Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are often performed to monitor the dynamic changes in metabolite labeling.

-

Metabolite Extraction: Rapidly quench metabolic activity by washing the cells with ice-cold saline and then extracting the metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Sample Preparation: Separate the polar metabolites from lipids and proteins by centrifugation. The supernatant containing the polar metabolites is then dried.

-

Derivatization (for GC-MS): For analysis by gas chromatography-mass spectrometry (GC-MS), the dried metabolites are often derivatized to increase their volatility.

-

LC-MS or GC-MS Analysis: Analyze the labeled metabolites by liquid chromatography-mass spectrometry (LC-MS) or GC-MS to determine the mass isotopologue distribution of downstream metabolites.

-

Data Analysis: The resulting data is used to calculate the fractional contribution of the labeled substrate to various metabolic pools, providing insights into pathway activity and metabolic fluxes.

Synthesis of ¹³C-Labeled Patulin

Clearsynth explicitly notes that their Methyl L-Arabinopyranoside-¹³C products serve as intermediates in the synthesis of labeled patulin, a mycotoxin.[1][2] The use of a ¹³C-labeled precursor allows for the production of an internal standard for accurate quantification of patulin in food and environmental samples by isotope dilution mass spectrometry.

Experimental Protocol: Conceptual Synthetic Pathway to ¹³C-Labeled Patulin

A detailed, validated protocol for the synthesis of ¹³C-labeled patulin from Methyl L-Arabinopyranoside-¹³C is proprietary. However, based on known chemical transformations, a plausible synthetic route can be outlined. The key is the conversion of the arabinose skeleton into the fused furan-pyranone core structure of patulin, retaining the ¹³C label in a specific position.

-

Protection of Hydroxyl Groups: The free hydroxyl groups of Methyl L-Arabinopyranoside-¹³C would likely be protected using standard protecting group chemistry to allow for selective reactions at other positions.

-

Modification of the Pyranoside Ring: A series of reactions would be required to open and reform the pyranoside ring into the bicyclic system of patulin. This would involve steps such as oxidation, reduction, and cyclization.

-

Introduction of the Lactone and Furan (B31954) Moieties: Key transformations would focus on forming the α,β-unsaturated lactone and the furan ring.

-

Deprotection: The final step would involve the removal of the protecting groups to yield the ¹³C-labeled patulin.

Data Interpretation and Visualization

The data generated from experiments utilizing Methyl L-Arabinopyranoside-¹³C can be complex. For metabolic tracing studies, the mass isotopologue distribution of downstream metabolites provides a quantitative measure of the contribution of the labeled precursor to their synthesis. This data is often visualized using bar graphs or heatmaps to compare different experimental conditions.

In the context of using ¹³C-labeled patulin as an internal standard, the ratio of the signal from the labeled standard to the unlabeled analyte in a sample is used to calculate the precise concentration of the analyte, correcting for any sample loss during preparation and analysis.

Conclusion

Methyl L-Arabinopyranoside-¹³C is a valuable research tool for scientists in various disciplines. Its commercial availability, although sometimes requiring direct inquiry for detailed specifications, enables its use in sophisticated metabolic studies and as a precursor for the synthesis of labeled standards. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers looking to incorporate this powerful isotopically labeled compound into their experimental designs. As with any stable isotope tracer, careful planning of labeling strategies and robust analytical methods are paramount to obtaining high-quality, interpretable data.

References

isotopic purity of Methyl L-Arabinopyranoside-13C

An In-depth Technical Guide to the Isotopic Purity of Methyl L-Arabinopyranoside-¹³C

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a thorough understanding of their isotopic purity is paramount for the accuracy and reliability of experimental results. This guide provides a comprehensive overview of the methods and data related to the isotopic purity of Methyl L-Arabinopyranoside-¹³C, a valuable tool in various chemical and biological studies.

Quantitative Data Summary

The isotopic purity of commercially available Methyl L-Arabinopyranoside-¹³C is typically high, often exceeding 99%. The following table summarizes representative quantitative data for a hypothetical batch of Methyl L-Arabinopyranoside-1-¹³C, as determined by Quantitative Nuclear Magnetic Resonance (qNMR) and Mass Spectrometry (MS).

| Parameter | Method | Result |

| Isotopic Enrichment at C-1 | Quantitative ¹³C NMR | 99.5% |

| Chemical Purity | ¹H NMR | >98% |

| Molecular Ion Isotopic Distribution | Mass Spectrometry (ESI-TOF) | Consistent with 99.5% ¹³C enrichment |

| Molecular Formula | - | C₅¹³CH₁₂O₅ |

| Molecular Weight | - | 165.15 g/mol |

Experimental Protocols

The determination of isotopic purity relies on robust analytical methodologies. The following sections detail the experimental protocols for the two primary techniques used for this purpose.

Quantitative ¹³C Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative ¹³C NMR is a powerful non-destructive technique for determining the isotopic enrichment at a specific carbon position.[1][2]

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of Methyl L-Arabinopyranoside-1-¹³C and dissolve it in a deuterated solvent (e.g., 0.6 mL of D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Add a known quantity of an internal standard with a well-resolved signal if chemical purity is also being determined. For isotopic enrichment, an internal standard is not strictly necessary but can be useful for quality control.

-

-

NMR Data Acquisition:

-

Acquire proton-decoupled ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

To ensure accurate quantification, use a pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the carbon nuclei of interest. A D1 of 30-60 seconds is common.

-

Employ a 90° pulse angle to maximize the signal.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the carbon signals, particularly the natural abundance signals.

-

-

Data Analysis:

-

Process the NMR spectrum with appropriate phasing and baseline correction.

-

Integrate the signal corresponding to the ¹³C-labeled carbon (C-1) and the signals of the other carbon atoms at natural abundance (approximately 1.1%).

-

The isotopic enrichment is calculated by comparing the integral of the enriched C-1 signal to the average integral of the natural abundance signals of the other carbons, taking into account the stoichiometric number of carbons.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the distribution of isotopologues, confirming the isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of Methyl L-Arabinopyranoside-1-¹³C (e.g., 1 µg/mL) in a suitable solvent system for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile/water.

-

-

MS Data Acquisition:

-

Infuse the sample solution into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion. For Methyl L-Arabinopyranoside, this would be around m/z 165.

-

-

Data Analysis:

-

Analyze the isotopic pattern of the molecular ion peak. For a compound with one ¹³C label, the monoisotopic peak (M) will correspond to the molecule with all other carbons as ¹²C, and the M+1 peak will be significantly enhanced due to the ¹³C label.

-

The relative intensities of the M and M+1 peaks are used to calculate the isotopic enrichment, correcting for the natural abundance of other isotopes (e.g., ¹³C at other positions, ¹⁷O, ¹⁸O).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the isotopic purity of Methyl L-Arabinopyranoside-¹³C.

Caption: Workflow for Isotopic Purity Determination.

References

Methodological & Application

Application Note: Tracing Pentose Metabolism with Methyl L-Arabinopyranoside-¹³C in Metabolic Flux Analysis

Introduction

Metabolic Flux Analysis (MFA) is a critical tool for quantifying the rates of intracellular metabolic reactions, providing insights into cellular physiology and regulation.[1][2] Stable isotope tracers, such as those labeled with ¹³C, are instrumental in MFA, allowing researchers to track the flow of carbon through metabolic networks.[3][4] While glucose is the most commonly used tracer, studying the metabolism of alternative carbon sources, like pentose (B10789219) sugars, is crucial for understanding microbial metabolism in diverse environments and for metabolic engineering applications. L-arabinose, a five-carbon sugar, is a significant component of lignocellulosic biomass and its efficient utilization by microorganisms is a key goal in biofuel and biochemical production.[5]

This application note describes the use of Methyl L-Arabinopyranoside-¹³C as a tracer for MFA studies focused on pentose metabolism. Methyl L-Arabinopyranoside is a glycoside of L-arabinose. Upon cellular uptake, it is expected to be hydrolyzed to release L-arabinose, which then enters the cell's metabolic pathways. Using a ¹³C-labeled version of this compound allows for the precise tracing of the arabinose carbon backbone as it is catabolized and integrated into the central carbon metabolism.

Principle of the Method

The core of ¹³C-MFA lies in introducing a ¹³C-labeled substrate into a biological system at a metabolic steady state.[1] The ¹³C atoms from the tracer are incorporated into downstream metabolites, creating unique mass isotopomer distributions (MIDs) for each metabolite. These MIDs can be measured with high precision using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6] By analyzing the labeling patterns in key metabolites, such as proteinogenic amino acids, the relative fluxes through different metabolic pathways can be determined.[7]

When using Methyl L-Arabinopyranoside-¹³C, the ¹³C-labeled L-arabinose enters the pentose phosphate (B84403) pathway (PPP) and glycolysis, and its carbon atoms are distributed throughout the central metabolism. The resulting labeling patterns in amino acids, which are derived from intermediates of these central pathways, provide the necessary data to constrain a metabolic model and quantify intracellular fluxes.

Applications

-

Metabolic Engineering: Identifying bottlenecks in L-arabinose utilization pathways in engineered microorganisms for the production of biofuels and biochemicals.[8]

-

Microbial Physiology: Understanding how different microorganisms adapt their metabolism to utilize pentose sugars as a carbon source.[9]

-

Drug Development: Investigating the metabolic pathways of pathogenic microorganisms that may rely on alternative sugar sources in specific host environments.

-

Systems Biology: Generating quantitative data to build and validate genome-scale metabolic models.[1]

Experimental Protocols

This section provides a detailed protocol for a ¹³C-MFA experiment using Methyl L-Arabinopyranoside-¹³C in a microbial culture.

1. Experimental Design and Pre-culture

-

Strain and Medium: Select the microbial strain of interest and a defined minimal medium where L-arabinose is the sole carbon source. This ensures that all measured carbon flux originates from the labeled substrate.

-

Tracer Strategy: Use [U-¹³C₅] Methyl L-Arabinopyranoside for uniform labeling of the arabinose moiety. A parallel culture with unlabeled Methyl L-Arabinopyranoside should be run as a control.

-

Pre-culture: Grow the microbial strain in the defined minimal medium with unlabeled L-arabinose to adapt the cells to the carbon source and ensure steady-state growth.

2. ¹³C-Labeling Experiment

-

Inoculation: Inoculate the main cultures containing the defined minimal medium with either [U-¹³C₅] Methyl L-Arabinopyranoside or unlabeled Methyl L-Arabinopyranoside with cells from the pre-culture.

-

Cultivation: Grow the cultures in a bioreactor or shake flasks under controlled conditions (temperature, pH, aeration) to maintain a metabolic steady state. Monitor cell growth by measuring optical density (OD₆₀₀).

-

Harvesting: Harvest the cells during the exponential growth phase to ensure metabolic pseudo-steady state. Rapidly quench metabolic activity by mixing the cell culture with a cold saline solution or methanol.

-

Cell Pelleting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells. Discard the supernatant and wash the cell pellet with a cold buffer.

3. Metabolite Extraction and Analysis

-

Cell Lysis and Protein Hydrolysis: Resuspend the cell pellet in a strong acid (e.g., 6 M HCl) and hydrolyze the proteins by heating at 100°C for 24 hours. This process breaks down proteins into their constituent amino acids.

-

Derivatization: Dry the hydrolysate and derivatize the amino acids to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).

-

GC-MS Analysis: Analyze the derivatized amino acids using GC-MS. The mass spectrometer will detect the different mass isotopomers of the amino acid fragments, providing the MIDs.

4. Data Analysis and Flux Calculation

-

MID Determination: Correct the raw MS data for the natural abundance of ¹³C to obtain the fractional labeling patterns of the amino acids.

-

Metabolic Model: Use a stoichiometric model of the organism's central carbon metabolism that includes the L-arabinose catabolic pathway.

-

Flux Estimation: Employ specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the experimentally determined MIDs to the MIDs predicted by the metabolic model.[10] The software iteratively adjusts the flux values to minimize the difference between the measured and simulated labeling patterns.

-

Statistical Analysis: Perform a statistical analysis to assess the goodness-of-fit of the flux map and to determine the confidence intervals for the estimated fluxes.[10]

Data Presentation

The quantitative results of a ¹³C-MFA experiment are typically presented in tables that summarize the labeling data and the calculated metabolic fluxes.

Table 1: Representative Mass Isotopomer Distributions (MIDs) of Proteinogenic Amino Acids from a [U-¹³C₅] L-Arabinose Labeling Experiment.

| Amino Acid | Precursor Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Alanine | Pyruvate | 0.10 | 0.15 | 0.30 | 0.45 | 0.00 | 0.00 |

| Valine | Pyruvate | 0.05 | 0.10 | 0.20 | 0.30 | 0.25 | 0.10 |

| Glycine | Serine | 0.40 | 0.25 | 0.35 | 0.00 | 0.00 | 0.00 |

| Serine | 3-PGA | 0.20 | 0.25 | 0.35 | 0.20 | 0.00 | 0.00 |

| Phenylalanine | PEP + E4P | 0.02 | 0.08 | 0.15 | 0.25 | 0.20 | 0.30 |

| Tyrosine | PEP + E4P | 0.03 | 0.07 | 0.18 | 0.22 | 0.23 | 0.27 |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Calculated Metabolic Fluxes (normalized to L-arabinose uptake rate of 100).

| Reaction/Pathway | Abbreviation | Flux Value |

| L-arabinose uptake | ARA_up | 100 |

| Pentose Phosphate Pathway (oxidative) | PPP_ox | 30 |

| Pentose Phosphate Pathway (non-oxidative) | PPP_nonox | 70 |

| Glycolysis (upper) | Glyc_up | 60 |

| Glycolysis (lower) | Glyc_low | 120 |

| TCA Cycle | TCA | 45 |

| Anaplerosis (PEP carboxylase) | PPC | 15 |

| Biomass synthesis | Growth | 25 |

Note: Data are hypothetical and for illustrative purposes.

Visualizations

Diagram 1: Experimental Workflow for ¹³C-MFA

Caption: Workflow for ¹³C-MFA using Methyl L-Arabinopyranoside-¹³C.

Diagram 2: L-Arabinose Catabolic Pathway and its Connection to Central Metabolism

Caption: Integration of L-arabinose-¹³C into central metabolic pathways.

References

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 4. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. (13)C-based metabolic flux analysis. [sonar.ch]

- 8. researchgate.net [researchgate.net]

- 9. L-Arabinose transport and catabolism in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols for 13C Labeling Experiments with Methyl L-Arabinopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with Carbon-13 (¹³C) is a powerful technique used to trace the metabolic fate of molecules in biological systems. Methyl L-arabinopyranoside, a derivative of the pentose (B10789219) sugar L-arabinose, serves as a valuable probe in various research areas, including carbohydrate metabolism, glycobiology, and drug discovery. Incorporating a ¹³C label into Methyl L-Arabinopyranoside enables researchers to track its uptake, conversion into other metabolites, and incorporation into macromolecules. This application note provides detailed protocols for ¹³C labeling of Methyl L-Arabinopyranoside and its subsequent analysis, offering insights into metabolic pathways and molecular interactions. L-arabinose is a naturally occurring monosaccharide found in plant polysaccharides like hemicellulose and pectin.[1] Its metabolic pathway involves conversion to D-xylulose 5-phosphate, which then enters the pentose phosphate (B84403) pathway.[1][2] Understanding this pathway is crucial for interpreting the results of ¹³C labeling experiments.

Key Applications

-

Metabolic Flux Analysis: Tracing the flow of ¹³C atoms from Methyl L-Arabinopyranoside through metabolic pathways to quantify the rates of enzymatic reactions.

-

Carbohydrate-Protein Interaction Studies: Utilizing ¹³C-labeled Methyl L-Arabinopyranoside in Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural details of binding events with proteins.[3][4]

-

Drug Metabolism Studies: Investigating the metabolic fate of arabinopyranoside-based drug candidates.

Experimental Protocols

This section details the protocols for in vivo and in vitro ¹³C labeling of Methyl L-Arabinopyranoside, followed by sample preparation and analysis using Mass Spectrometry and NMR Spectroscopy.

Protocol 1: In Vivo Labeling of Methyl L-Arabinopyranoside in a Microbial System

This protocol describes the labeling of intracellular metabolites by feeding a microbial culture with ¹³C-labeled L-arabinose, which is a precursor for the biosynthesis of Methyl L-Arabinopyranoside.

Materials:

-

Microbial strain capable of metabolizing L-arabinose (e.g., Escherichia coli, Aspergillus niger)[1][5]

-

Minimal media appropriate for the chosen microbial strain

-

U-¹³C-L-arabinose (uniformly labeled)

-

Unlabeled Methyl L-Arabinopyranoside (for analytical standard)

-

Sterile culture flasks

-

Incubator shaker

-

Centrifuge

-

Quenching solution (e.g., 60% methanol, -40°C)

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Lyophilizer

Procedure:

-

Pre-culture Preparation: Inoculate a single colony of the microbial strain into a starter culture with minimal media containing unlabeled L-arabinose as the carbon source. Grow overnight in an incubator shaker at the optimal temperature and agitation speed.

-

Main Culture Inoculation: Inoculate the main culture flasks containing minimal media with the pre-culture. Grow the cells to the mid-logarithmic phase.

-

Isotope Labeling: Introduce U-¹³C-L-arabinose into the culture medium. The final concentration will depend on the experimental goals and should be optimized.

-

Time-Course Sampling: Collect cell samples at various time points after the addition of the ¹³C-labeled substrate to monitor the incorporation of the label.

-

Metabolism Quenching: Rapidly quench the metabolic activity of the collected cell samples by adding ice-cold quenching solution. This step is critical to prevent further metabolic changes.

-

Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

-

Metabolite Extraction: Resuspend the cell pellet in the extraction solvent and lyse the cells (e.g., by sonication or bead beating) to release intracellular metabolites.

-

Sample Preparation for Analysis: Centrifuge the cell lysate to remove cell debris. Collect the supernatant containing the extracted metabolites. Lyophilize the supernatant to dryness and store at -80°C until analysis.

Protocol 2: Analysis of ¹³C-Labeled Metabolites by Mass Spectrometry

This protocol outlines the analysis of the extracted metabolites using high-resolution mass spectrometry to identify and quantify ¹³C-labeled Methyl L-Arabinopyranoside and its downstream metabolites.

Materials:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, FT-ICR) coupled to a liquid chromatography system (LC-MS).[6]

-

Appropriate LC column for separation of polar metabolites (e.g., HILIC).

-

Mobile phases for LC separation.

-

¹³C-labeled and unlabeled analytical standards.

Procedure:

-

Sample Reconstitution: Reconstitute the lyophilized metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

-

LC-MS Analysis: Inject the reconstituted sample into the LC-MS system. The LC method should be optimized to achieve good separation of Methyl L-Arabinopyranoside and other related metabolites. The mass spectrometer should be operated in a high-resolution mode to accurately determine the mass-to-charge ratio (m/z) of the ions and distinguish between ¹²C and ¹³C isotopologues.[6]

-

Data Analysis: Process the raw LC-MS data using specialized software. Identify the peaks corresponding to Methyl L-Arabinopyranoside and its metabolites by comparing their retention times and accurate masses with analytical standards.

-

Isotopologue Distribution Analysis: Determine the isotopologue distribution for each identified metabolite. This provides information on the number of ¹³C atoms incorporated into each molecule. The mass shift between the unlabeled (M+0) and labeled isotopologues (M+1, M+2, etc.) will correspond to the number of incorporated ¹³C atoms.

Protocol 3: Analysis of ¹³C-Labeled Methyl L-Arabinopyranoside by NMR Spectroscopy

This protocol is suitable for determining the specific positions of ¹³C labels within the Methyl L-Arabinopyranoside molecule and for studying its interaction with binding partners.

Materials:

-

High-field NMR spectrometer equipped with a cryoprobe.

-

NMR tubes.

-

Deuterated solvents (e.g., D₂O).

-

¹³C-labeled Methyl L-Arabinopyranoside sample.

Procedure:

-

Sample Preparation: Dissolve the purified ¹³C-labeled Methyl L-Arabinopyranoside in a deuterated solvent and transfer it to an NMR tube.

-

NMR Data Acquisition: Acquire one-dimensional (1D) ¹³C and two-dimensional (2D) heteronuclear correlation spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence). The large one-bond ¹³C-¹H coupling constants will result in well-resolved cross-peaks in the 2D spectra.

-

Spectral Analysis: Analyze the NMR spectra to assign the resonances to specific carbon and proton atoms in the molecule. The presence of ¹³C labels will result in characteristic splitting patterns in the ¹H spectrum and direct observation in the ¹³C spectrum.[7][8] For interaction studies, titrate a protein of interest into the ¹³C-labeled Methyl L-Arabinopyranoside solution and monitor changes in the chemical shifts of the cross-peaks in the ¹H-¹³C HSQC spectrum to identify the binding interface.

Data Presentation

Quantitative data from ¹³C labeling experiments should be summarized in clear and well-structured tables to facilitate comparison and interpretation.

Table 1: Hypothetical Isotopic Enrichment of Methyl L-Arabinopyranoside and Downstream Metabolites after In Vivo Labeling with U-¹³C-L-Arabinose.

| Metabolite | Time Point (min) | M+0 Abundance (%) | M+1 Abundance (%) | M+2 Abundance (%) | M+3 Abundance (%) | M+4 Abundance (%) | M+5 Abundance (%) |

| Methyl L-Arabinopyranoside | 5 | 85.2 | 10.1 | 3.5 | 1.0 | 0.2 | 0.0 |

| 30 | 45.7 | 25.3 | 15.8 | 8.1 | 4.1 | 1.0 | |

| 60 | 10.1 | 20.5 | 28.9 | 25.3 | 12.2 | 3.0 | |

| D-Xylulose-5-phosphate | 5 | 90.5 | 8.2 | 1.1 | 0.2 | 0.0 | 0.0 |

| 30 | 55.3 | 28.9 | 10.5 | 3.8 | 1.2 | 0.3 | |

| 60 | 15.8 | 25.1 | 30.2 | 18.7 | 8.5 | 1.7 | |

| Sedoheptulose-7-phosphate | 5 | 98.1 | 1.8 | 0.1 | 0.0 | 0.0 | 0.0 |

| 30 | 70.4 | 18.5 | 8.3 | 2.1 | 0.6 | 0.1 | |

| 60 | 30.2 | 35.6 | 20.1 | 9.8 | 3.5 | 0.8 |

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Caption: Experimental workflow for 13C labeling and analysis.

Caption: Metabolic pathway of L-arabinose.[9]

References

- 1. Fungal arabinan and L-arabinose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploiting Uniformly 13C-Labeled Carbohydrates for Probing Carbohydrate-Protein Interactions by NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Engineering of an L-arabinose metabolic pathway in Rhodococcus jostii RHA1 for biofuel production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. biorxiv.org [biorxiv.org]

Application Note & Protocol: Quantitative 13C NMR Spectroscopy with 13C Labeled Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise determination of the concentration and purity of substances. Unlike many other analytical methods, qNMR is a primary ratio method, meaning the signal intensity is directly proportional to the number of nuclei, often eliminating the need for calibration curves with identical standards. The use of ¹³C NMR for quantitative analysis offers significant advantages, particularly in complex matrices, due to its wide chemical shift range, which minimizes signal overlap.[1][2]

This application note provides a detailed protocol for performing quantitative ¹³C NMR spectroscopy using ¹³C labeled internal standards. ¹³C labeled standards are considered the gold standard for quantification as they exhibit nearly identical chemical and physical properties to the analyte, ensuring they experience similar effects during sample preparation and analysis, leading to highly accurate and reproducible results.

Principle of Quantitative ¹³C NMR

The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the molar concentration of the nuclei giving rise to that signal. For accurate quantification in ¹³C NMR, several key experimental parameters must be carefully controlled to ensure this proportionality is maintained.[1]

Key Considerations for Quantitative ¹³C NMR:

-

Longitudinal Relaxation (T₁): A sufficient relaxation delay (D1) between pulses is crucial to allow all ¹³C nuclei to return to thermal equilibrium. A common guideline is to use a D1 of at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard).[3][4] For ¹³C nuclei, T₁ values can be long, especially for quaternary carbons, sometimes requiring significant experimental time.[3]

-

Nuclear Overhauser Effect (NOE): The NOE can enhance the signal intensity of protonated carbons during proton decoupling, leading to inaccurate quantification. To suppress the NOE, an inverse-gated decoupling pulse sequence is employed. This sequence ensures the proton decoupler is on only during the acquisition of the FID, not during the relaxation delay.[3][5]

-

Pulse Angle: A 90° pulse angle is typically used to ensure maximum and uniform excitation across all carbon nuclei.[4]

-

Digital Resolution: Sufficient digital resolution is necessary to accurately define the peak shape for precise integration.[3]

Experimental Workflow

The overall workflow for a quantitative ¹³C NMR experiment using a ¹³C labeled internal standard can be broken down into four main stages: Planning, Sample Preparation, Data Acquisition, and Data Processing.

Caption: General workflow for quantitative ¹³C NMR with a ¹³C labeled internal standard.

Detailed Protocols

Protocol 1: Standard Quantitative ¹³C NMR

This protocol is suitable when sufficient experimental time is available to allow for full relaxation of all carbon nuclei.

1. Materials and Equipment

-

Analyte of interest

-

¹³C labeled internal standard (high purity, known chemical structure)

-

High-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)

-

Analytical balance (4 or 5 decimal places)

-

Volumetric flasks and pipettes

-

NMR tubes

-

NMR spectrometer with a ¹³C-capable probe

2. Sample Preparation

-

Accurate Weighing: Accurately weigh a known amount of the analyte and the ¹³C labeled internal standard. Aim for a molar ratio between the analyte and the standard that is close to 1:1 to ensure comparable signal-to-noise ratios.[4]

-

Dissolution: Dissolve the weighed analyte and standard in a precise volume of deuterated solvent in a volumetric flask. Ensure complete dissolution.

-

Transfer: Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition

-

Instrument Setup: Insert the sample into the spectrometer, lock, and shim the magnetic field. Allow the sample temperature to equilibrate for at least 5 minutes.[3]

-

Pulse Program: Select an inverse-gated proton decoupling pulse sequence (e.g., zgig on Bruker systems).[6]

-

Acquisition Parameters:

-

Pulse Angle (p1): 90°

-

Relaxation Delay (d1): ≥ 5 x T₁ (longest). If T₁ values are unknown, a conservative delay of 60 seconds is a reasonable starting point for small molecules.[3]

-

Acquisition Time (aq): Set to achieve adequate digital resolution (typically 1-3 seconds).

-

Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals of interest.[3]

-

Spectral Width (sw): Cover the entire expected ¹³C chemical shift range.

-

Temperature: Maintain a stable temperature (e.g., 298 K).[4]

-

4. Data Processing and Analysis

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-5 Hz to improve the signal-to-noise ratio, followed by Fourier transformation.[3]

-

Phasing and Baseline Correction: Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape. Apply a robust baseline correction algorithm.

-

Integration: Integrate the well-resolved signal of the ¹³C labeled internal standard and a non-overlapping signal from the analyte. The integration region should be wide enough to encompass the entire peak, including any ¹³C-¹³C satellite peaks if applicable.

-

Calculation: Calculate the purity or concentration of the analyte using the following formula:

Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

Where:

-

I = Integral value

-

N = Number of ¹³C nuclei giving rise to the signal (for a 100% labeled site, N=1)

-

MW = Molecular weight

-

m = mass

-

Purity = Purity of the standard

-

Protocol 2: Accelerated Quantitative ¹³C NMR with a Relaxation Agent

This protocol is useful for reducing the long experimental times associated with ¹³C qNMR by shortening the T₁ relaxation times.

1. Materials and Equipment

-

Same as Protocol 1

-

Paramagnetic relaxation agent (e.g., chromium(III) acetylacetonate, Cr(acac)₃)

2. Sample Preparation

-

Follow steps 1 and 2 of the sample preparation in Protocol 1.

-

Adding Relaxation Agent: To the dissolved sample, add a small, precisely known amount of the relaxation agent. A concentration of 5-10 mM of Cr(acac)₃ is often sufficient to significantly reduce T₁ values.[7]

3. NMR Data Acquisition

-

Follow the instrument setup as in Protocol 1.

-

Pulse Program: Use an inverse-gated proton decoupling pulse sequence.

-

Acquisition Parameters:

-

Pulse Angle (p1): 90°

-

Relaxation Delay (d1): The addition of the relaxation agent allows for a much shorter D1. A delay of 2-5 seconds is often sufficient, but should be validated.[8]

-

Other parameters: As in Protocol 1.

-

4. Data Processing and Analysis

-

Follow the same data processing and analysis steps as in Protocol 1.

Data Presentation

Quantitative results should be presented in a clear and organized manner. Below are example tables for presenting purity determination and concentration measurement data.

Table 1: Purity Determination of Drug Substance "X" using ¹³C Labeled Standard

| Batch No. | Analyte Mass (mg) | Standard Mass (mg) | Analyte Integral | Standard Integral | Calculated Purity (%) | RSD (%) |

| X-001 | 10.123 | 5.056 | 1.00 | 1.02 | 99.5 | 0.2 |

| X-002 | 10.054 | 5.011 | 1.00 | 1.05 | 98.8 | 0.3 |

| X-003 | 10.211 | 5.102 | 1.00 | 1.01 | 99.2 | 0.2 |

Table 2: Concentration Measurement of a Metabolite in a Biological Matrix

| Sample ID | Standard Conc. (mM) | Analyte Integral | Standard Integral | Calculated Conc. (mM) |

| Control-1 | 1.00 | 0.55 | 1.00 | 0.55 |

| Treated-1 | 1.00 | 0.89 | 1.00 | 0.89 |

| Treated-2 | 1.00 | 0.92 | 1.00 | 0.92 |

Signaling Pathways and Logical Relationships

Decision Tree for Protocol Selection

References

- 1. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 2. jeol.com [jeol.com]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Improvement of the inverse-gated-decoupling sequence for a faster quantitative analysis of various samples by 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hmc.edu [hmc.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Incorporating ¹³C Labeled Sugars into Cell Culture Media

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with ¹³C-enriched sugars is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes in vitro.[1][2] By replacing standard glucose or other sugars in cell culture media with their ¹³C-labeled counterparts, researchers can trace the metabolic fate of these carbon sources through various cellular pathways.[3][4] This approach provides invaluable insights into central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[5][6] These analyses are critical in various research areas, including cancer metabolism, drug discovery, and metabolic engineering.[7][8]

These application notes provide detailed protocols for the preparation of cell culture media containing ¹³C-labeled sugars and their application in metabolic research.

Key Applications

-

Metabolic Flux Analysis (MFA): Quantify the rate of metabolic reactions within a cell, providing a detailed map of cellular metabolism.[2][5]

-

Pathway Identification and Elucidation: Trace the flow of carbon atoms to identify and understand novel metabolic pathways or alterations in known pathways.[1][9]

-

Drug Target Identification and Validation: Investigate the metabolic effects of drug candidates to understand their mechanism of action and identify potential therapeutic targets.[8]

-

Disease Research: Study metabolic reprogramming in diseases such as cancer to identify metabolic vulnerabilities.[4][8]

-

Bioprocess Optimization: Characterize and optimize the metabolism of cell lines used in the production of biopharmaceuticals.[7]

Commonly Used ¹³C Labeled Sugars

A variety of ¹³C-labeled sugars are available for metabolic research, each offering unique advantages for tracing specific pathways. The choice of tracer is a critical step in experimental design.[10]

| ¹³C Labeled Sugar | Common Applications |

| [U-¹³C₆]-D-Glucose | Uniformly labeled glucose is used for broad screening of central carbon metabolism, as all carbon atoms are labeled.[3] |

| [1,2-¹³C₂]-D-Glucose | Used to differentiate between glycolysis and the pentose phosphate pathway. The C1 carbon is lost as ¹³CO₂ in the oxidative PPP.[6] |

| [1-¹³C₁]-D-Glucose | Primarily used to measure the activity of the pentose phosphate pathway. |

| [U-¹³C₅]-Glutamine | Often used in conjunction with labeled glucose to study anaplerosis and the TCA cycle.[10] |

| L-Glucose-¹³C | Serves as a negative control for glucose uptake and metabolism studies, as it is poorly metabolized by most mammalian cells.[1] |

Experimental Protocols

Protocol 1: Preparation of ¹³C Labeled Cell Culture Medium

This protocol describes the preparation of a complete cell culture medium supplemented with a ¹³C-labeled sugar. The fundamental principle is to use a basal medium that lacks the unlabeled sugar, which is then supplemented with the labeled version.

Materials:

-

Glucose-free basal medium (e.g., DMEM, RPMI-1640)

-

¹³C-labeled sugar (e.g., [U-¹³C₆]-D-Glucose)

-

Dialyzed Fetal Bovine Serum (dFBS) (to minimize unlabeled glucose and amino acids)[11]

-

Sterile, deionized water

-

Sterile 0.22 µm syringe filter

-

Standard cell culture supplements (e.g., penicillin-streptomycin, L-glutamine)

Procedure:

-

Prepare ¹³C-Sugar Stock Solution: In a sterile biological safety cabinet, dissolve the ¹³C-labeled sugar powder in sterile, deionized water to create a concentrated stock solution (e.g., 1 M).

-

Sterilize Stock Solution: Pass the stock solution through a 0.22 µm syringe filter into a sterile tube.

-

Store Stock Solution: Store the sterilized stock solution at -20°C for long-term use.

-

Prepare Complete ¹³C-Labeled Medium:

-

Start with the desired volume of glucose-free basal medium.

-

Add the necessary standard supplements.

-

Add the required volume of the ¹³C-sugar stock solution to achieve the desired final concentration (e.g., 5 mM, 10 mM, or 25 mM).[1]

-

Add dialyzed FBS to the desired final concentration (e.g., 10%).[3]

-

-

Pre-warm Medium: Before use, warm the complete ¹³C-labeled medium to 37°C in a water bath.

Protocol 2: Cell Culture and Labeling

This protocol provides a general procedure for culturing cells in the presence of ¹³C-labeled sugars for metabolic analysis.

Materials:

-

Cells of interest

-

Complete standard cell culture medium (with unlabeled sugar)

-

Complete ¹³C-labeled medium (from Protocol 1)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture plates or flasks

-

Standard cell culture equipment (incubator, centrifuge, etc.)

Procedure:

-

Cell Seeding: Seed cells in their regular growth medium in the desired culture vessel. Allow cells to attach and grow to the desired confluency (typically 70-80%).[1]

-

Medium Exchange and Labeling:

-

Incubation: Incubate the cells for the desired labeling period. The duration depends on the experimental goals and the metabolic pathway of interest, ranging from minutes for uptake studies to hours or days for steady-state analysis.[1][3]

Protocol 3: Metabolite Extraction

This protocol describes the quenching of metabolism and extraction of intracellular metabolites for downstream analysis (e.g., mass spectrometry, NMR).

Materials:

-

Ice-cold 0.9% NaCl or PBS

-

Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol)[3]

-

Cell scraper

-

Dry ice

Procedure:

-

Quench Metabolism: To rapidly halt enzymatic activity, place the culture plate on dry ice.[6]

-

Wash Cells: Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled substrate.[6]

-

Metabolite Extraction:

-

Aspirate the wash solution completely.

-

Add a sufficient volume of pre-chilled (-80°C) 80% methanol (B129727) to cover the cells.

-

Incubate at -80°C for 15 minutes to precipitate proteins.[3]

-

-

Cell Harvesting:

-

Sample Processing: Centrifuge the samples to pellet cell debris and proteins. The supernatant containing the extracted metabolites can then be collected for analysis.

Data Presentation

Quantitative data from ¹³C-labeling experiments are often presented as the fractional contribution of the labeled substrate to a particular metabolite or as relative metabolic fluxes.

Table 1: Example Incubation Times for Metabolic Pathways

| Metabolic Pathway | Typical Incubation Time |

| Glycolysis | 5 - 60 minutes |

| Pentose Phosphate Pathway | 30 - 120 minutes |

| TCA Cycle | 1 - 24 hours |

| Amino Acid Synthesis | 6 - 48 hours |

| Fatty Acid Synthesis | 24 - 72 hours |

Table 2: Example of Relative Metabolic Flux Data [3]

| Metabolic Pathway | Relative Flux (Control) | Relative Flux (Drug-Treated) | % Change |

| Glycolysis (Pyruvate Kinase) | 100 | 95 | -5% |

| Pentose Phosphate Pathway | 15 | 35 | +133% |

| PDH (Pyruvate to Acetyl-CoA) | 85 | 40 | -53% |

| Anaplerosis (Pyruvate to OAA) | 10 | 45 | +350% |

Visualizations

Below are diagrams representing key metabolic pathways and a typical experimental workflow for ¹³C-labeled sugar tracing experiments.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. benchchem.com [benchchem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. 13C-labeled glucose for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. par.nsf.gov [par.nsf.gov]

- 8. benchchem.com [benchchem.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

Application Notes and Protocols for 13C NMR Analysis of Arabinose

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of arabinose samples for Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. Adherence to these guidelines is crucial for obtaining high-quality, reproducible spectra essential for structural elucidation, purity assessment, and metabolic studies.

Introduction

13C NMR spectroscopy is a powerful analytical technique for characterizing the carbon framework of molecules. For carbohydrates like arabinose, 13C NMR provides valuable information on the anomeric configuration, ring structure, and the presence of different tautomers in solution. Proper sample preparation is a critical first step to ensure the acquisition of high-resolution spectra with an excellent signal-to-noise ratio. This document outlines the materials, equipment, and a step-by-step procedure for preparing arabinose samples for 13C NMR analysis.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of arabinose samples for 13C NMR analysis.

| Parameter | Recommended Value | Notes |

| Analyte | L-(+)-Arabinose or D-(-)-Arabinose | High purity (>99%) is recommended. |

| Solvent | Deuterium (B1214612) Oxide (D₂O, 99.9 atom % D) | D₂O is the solvent of choice for its ability to dissolve carbohydrates and provide a deuterium lock signal for the NMR spectrometer.[1][2] |

| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | An alternative for samples where D₂O is not suitable. | |

| Sample Concentration | 10-100 mg of arabinose in 0.5-0.7 mL of solvent | Higher concentrations generally lead to better signal-to-noise in a shorter acquisition time.[2][3][4] |

| Approximately 10 mM to 100 mM | For quantitative analysis, avoid overly concentrated samples to prevent signal broadening and baseline distortions.[2] | |

| Sample Volume | 500 - 600 µL | This volume is suitable for standard 5 mm NMR tubes.[1][5] |

| Internal Standard | DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) | For samples in D₂O, DSS is the recommended internal reference for chemical shifts (δ = 0 ppm).[6][7][8][9][10] |

| Tetramethylsilane (TMS) | For non-aqueous solvents like DMSO-d₆. | |

| Internal Standard Concentration | 1-10 mM (for 13C work) | A sufficient concentration is needed for a clear reference signal.[6] |

| pH of the Solution | 6.0 - 7.4 | Carbohydrate chemical shifts can be pH-dependent. Using a buffer (e.g., 50 mM phosphate (B84403) buffer) can help maintain a stable pH.[3][9] |

| NMR Tube Specifications | 5 mm outer diameter, high-quality glass | Use clean and dry NMR tubes to avoid contamination.[3] |

Experimental Protocol

This protocol details the step-by-step procedure for preparing an arabinose sample for 13C NMR analysis.

Materials:

-

Arabinose (high purity)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid)

-

High-quality 5 mm NMR tubes and caps

-

Vortex mixer

-

Pipettes and tips

-

Analytical balance

-

Spatula

-

Small vials (e.g., 1.5 mL microcentrifuge tubes)

Procedure:

-

Cleaning NMR Tubes: Ensure the NMR tubes are scrupulously clean. Wash with a suitable solvent (e.g., acetone), followed by rinsing with deionized water, and then dry thoroughly in an oven. Allow the tubes to cool to room temperature before use.

-

Weighing the Sample: Accurately weigh 10-100 mg of high-purity arabinose directly into a clean, dry vial.[2]

-

Preparing the Solvent with Internal Standard:

-

Dissolution:

-

pH Adjustment (Optional but Recommended):

-

For studies where chemical shifts need to be precisely compared, adjusting the pH is recommended. A 50 mM phosphate buffer prepared in D₂O can be used to maintain a pH between 6.0 and 7.0.[3]

-

-

Transfer to NMR Tube:

-

Carefully transfer the prepared solution from the vial into a clean, dry 5 mm NMR tube using a pipette. Avoid introducing any air bubbles.

-

The final volume in the NMR tube should be between 500 µL and 600 µL.

-

-

Capping and Labeling:

-

Cap the NMR tube securely to prevent solvent evaporation.

-

Label the NMR tube clearly with the sample identification.

-

-

Equilibration: Allow the sample to equilibrate at the desired NMR analysis temperature before starting the experiment. For carbohydrates, this allows for the establishment of the equilibrium between the different anomeric forms in solution.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in sample preparation for 13C NMR analysis.

Caption: Experimental workflow for arabinose sample preparation.

Caption: Impact of preparation on 13C NMR spectral quality.

References

- 1. benchchem.com [benchchem.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tips for 13C Users | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. DSS (NMR standard) - Wikipedia [en.wikipedia.org]

- 9. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 10. researchgate.net [researchgate.net]

Application Note: A Robust LC-MS/MS Method for the Quantification of Methyl L-Arabinopyranoside-13C

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl L-arabinopyranoside is a methyl glycoside of the pentose (B10789219) sugar L-arabinose. Stable isotope-labeled internal standards, such as those incorporating ¹³C, are crucial for achieving high accuracy and precision in quantitative mass spectrometry by correcting for matrix effects and variations during sample preparation and analysis.[1][2] While the analysis of underivatized monosaccharides by liquid chromatography-mass spectrometry (LC-MS) is challenging due to their high polarity and poor ionization, chemical derivatization can significantly enhance chromatographic retention and detection sensitivity.[3][4]

This document outlines a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Methyl L-Arabinopyranoside-¹³C. As this is a non-reducing sugar, derivatization of the hydroxyl groups is required for optimal performance. This protocol employs acetylation, a common and effective derivatization strategy for carbohydrates, to improve reversed-phase chromatographic separation and ionization efficiency.[5]

Principle

The method involves the acetylation of hydroxyl groups on Methyl L-Arabinopyranoside-¹³C using acetic anhydride. The resulting less polar derivative is then separated from matrix components using reversed-phase ultra-high performance liquid chromatography (UHPLC). Detection and quantification are achieved with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.

Experimental Protocols

1. Materials and Reagents

-

Methyl L-Arabinopyranoside-¹³C reference standard

-

Acetic Anhydride

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Ammonium Acetate (LC-MS Grade)

-

Water, ultrapure (18.2 MΩ·cm)

-

Formic Acid (LC-MS Grade)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

2. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methyl L-Arabinopyranoside-¹³C and dissolve it in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to achieve the desired concentration range for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

3. Sample Preparation and Derivatization

-

Protein Precipitation (for biological samples like plasma): To 50 µL of the sample (or standard), add 150 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant completely under a gentle stream of nitrogen at 40°C.

-

Derivatization (Acetylation):

-

To the dried residue, add 50 µL of pyridine and 50 µL of acetic anhydride.

-

Vortex briefly to ensure complete dissolution.

-

Incubate the mixture at 60°C for 1 hour in a heating block.

-

-

Final Preparation:

-

After incubation, evaporate the derivatization reagents to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 5 mM Ammonium Acetate).

-

Vortex and transfer the solution to an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Instrumental Parameters

The following are proposed starting parameters and should be optimized for the specific instrumentation used.

| Parameter | Recommended Condition |

| LC System | UHPLC System |

| Column | Reversed-Phase C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)[6] or equivalent |

| Mobile Phase A | 5 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-1 min: 5% B; 1-8 min: 5% to 95% B; 8-9 min: 95% B; 9.1-12 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Temperature | 350°C |

| Gas Flow | Optimize as per instrument specifications |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Data Presentation

Predicted MRM Transitions

Methyl L-Arabinopyranoside (C₆H₁₂O₅) has three hydroxyl groups available for acetylation. The addition of three acetyl groups (C₂H₃O) results in a mass increase of 126.09 Da.

-

Molecular Formula of Analyte: C₆H₁₂O₅ (assuming one ¹³C, the formula is ¹³C₁C₅H₁₂O₅)

-

Monoisotopic Mass of Analyte: ~165.07 Da

-

Monoisotopic Mass of Tri-acetylated Analyte: ~291.11 Da

-

Predicted Precursor Ion ([M+NH₄]⁺): m/z 309.15

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| Tri-acetylated Methyl L-Arabinopyranoside-¹³C | 309.15 | 249.1 (M+NH₄-CH₃COOH)⁺ | Quantifier |

| Tri-acetylated Methyl L-Arabinopyranoside-¹³C | 309.15 | 189.1 (M+NH₄-2xCH₃COOH)⁺ | Qualifier |

| Tri-acetylated Methyl L-Arabinopyranoside-¹³C | 309.15 | 129.1 (M+NH₄-3xCH₃COOH)⁺ | Qualifier |

Table 1: Estimated Quantitative Performance

The following data are estimates based on published LC-MS/MS methods for other derivatized monosaccharides and should be determined experimentally for this specific method.[7]

| Parameter | Estimated Performance Range |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 10 ng/mL |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (% RSD) | < 15% |

Mandatory Visualizations

Caption: Acetylation derivatization reaction of Methyl L-Arabinopyranoside-¹³C.

Caption: Experimental workflow for the LC-MS/MS analysis.

References

- 1. An Improved PMP Derivatization Method for Analyzing Monosaccharide Composition [cjcu.jlu.edu.cn]

- 2. Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A rapid, accurate and sensitive method for determination of monosaccharides in different varieties of Osmanthus fragrans Lour by pre-column derivatization with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. escholarship.org [escholarship.org]

- 7. Precolumn derivatization LC-MS/MS method to simultaneous quantitation of 10 monosaccharides in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Tracing Metabolic Pathways with 13C Labeled Arabinose

Introduction

Stable isotope-based metabolic flux analysis (MFA) is a cornerstone technique for quantifying in vivo reaction rates, providing deep insights into cellular physiology and metabolic regulation.[1] By supplying cells with a substrate enriched with a stable isotope like Carbon-13 (13C), researchers can trace the path of the labeled atoms through the metabolic network.[2][3] The resulting distribution of 13C in downstream metabolites, known as isotopologue patterns, is highly sensitive to the relative fluxes through converging and diverging pathways.[2] This allows for the precise estimation of intracellular metabolic fluxes.[4]